molecular formula C15H10F4 B14112082 2'-Ethenyl-2-fluoro-5-(trifluoromethyl)-1,1'-biphenyl

2'-Ethenyl-2-fluoro-5-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14112082
M. Wt: 266.23 g/mol
InChI Key: PMPQQKITRLOACQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE is an organofluorine compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The use of automated reactors and continuous flow systems can further enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also influence cellular pathways by altering the physicochemical properties of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE is unique due to the combination of fluorine, trifluoromethyl, and vinyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high chemical stability and specific molecular interactions.

Properties

Molecular Formula

C15H10F4

Molecular Weight

266.23 g/mol

IUPAC Name

2-(2-ethenylphenyl)-1-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C15H10F4/c1-2-10-5-3-4-6-12(10)13-9-11(15(17,18)19)7-8-14(13)16/h2-9H,1H2

InChI Key

PMPQQKITRLOACQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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